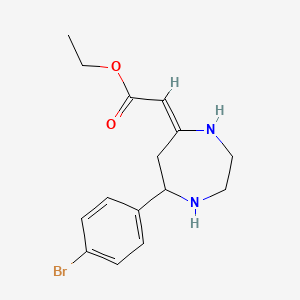
ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate is a synthetic organic compound that belongs to the class of diazepanes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and dihalides.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, where a suitable brominated aromatic compound reacts with the diazepane intermediate.
Esterification: The final step involves the esterification of the diazepane derivative with ethyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogenated compounds and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of new aromatic derivatives with different substituents.
Aplicaciones Científicas De Investigación
Ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group and diazepane ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl (E)-2-(7-(4-bromophenyl)-1,4-diazepan-5-ylidene)acetate can be compared with other similar compounds, such as:
Ethyl 3-(4-bromophenyl)propionate: Similar in structure but lacks the diazepane ring.
4-Bromophenyl 4-bromobenzoate: Contains a bromophenyl group but has a different core structure.
Ethyl (4-bromophenyl)acetate: Similar ester functionality but different overall structure.
The uniqueness of this compound lies in its combination of the bromophenyl group and diazepane ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H19BrN2O2 |
|---|---|
Peso molecular |
339.23 g/mol |
Nombre IUPAC |
ethyl (2E)-2-[7-(4-bromophenyl)-1,4-diazepan-5-ylidene]acetate |
InChI |
InChI=1S/C15H19BrN2O2/c1-2-20-15(19)10-13-9-14(18-8-7-17-13)11-3-5-12(16)6-4-11/h3-6,10,14,17-18H,2,7-9H2,1H3/b13-10+ |
Clave InChI |
AOZDVTXCCBVTIJ-JLHYYAGUSA-N |
SMILES isomérico |
CCOC(=O)/C=C/1\CC(NCCN1)C2=CC=C(C=C2)Br |
SMILES canónico |
CCOC(=O)C=C1CC(NCCN1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



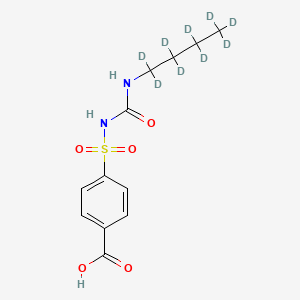
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B15128627.png)
![3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B15128637.png)
![1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15128638.png)
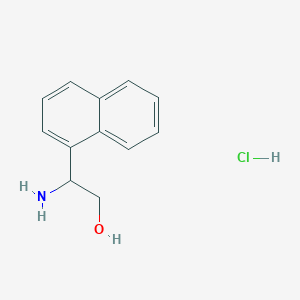
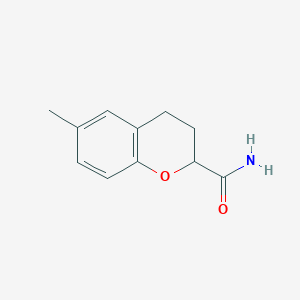
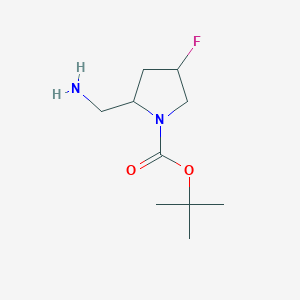
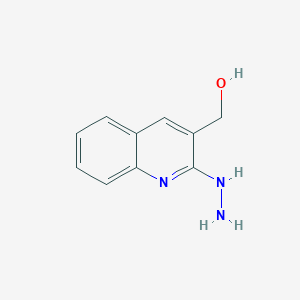
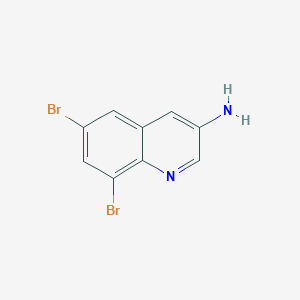
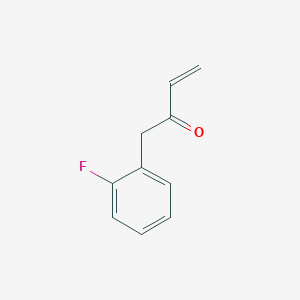
![4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride](/img/structure/B15128689.png)
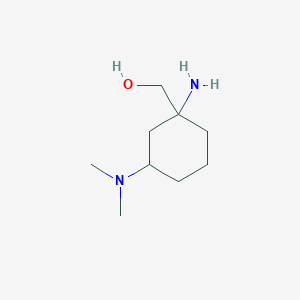
![5-[3,14-Dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15128697.png)
